molecular formula C18H13ClN2O2 B5725226 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile

4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile

Cat. No.: B5725226
M. Wt: 324.8 g/mol
InChI Key: MDQGHKHBRBGQEX-CHHVJCJISA-N
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Description

4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile is an organic compound with a complex structure that includes a cyano group, a chloro group, and an ethoxy group

Properties

IUPAC Name

4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c1-2-23-17-9-13(8-16(19)18(17)22)7-15(11-21)14-5-3-12(10-20)4-6-14/h3-9,22H,2H2,1H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQGHKHBRBGQEX-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzaldehyde to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(E)-2-(3-chloro-5-ethoxy-4-oxophenyl)-1-cyanoethenyl]benzonitrile.

    Reduction: Formation of 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-aminoethenyl]benzonitrile.

    Substitution: Formation of 4-[(E)-2-(3-methoxy-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile.

Scientific Research Applications

4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(3-chloro-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
  • 4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile
  • 4-[(E)-2-(3-chloro-5-methoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile

Uniqueness

4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and biological activity

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